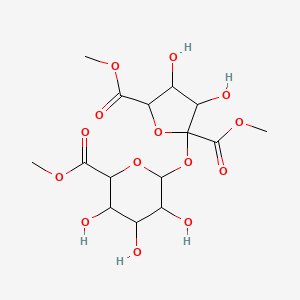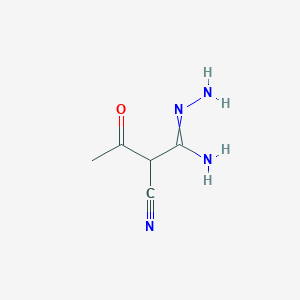
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is a chemical compound known for its unique structure and properties It is an activated keto compound, which means it has a highly reactive carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione can be synthesized through several methods. One common synthetic route involves the reaction of alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . This reaction yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts, such as neutral rhodium (I) aminophosphine-phosphinite complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can react with nucleophiles, such as amines, to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions with amines or other nucleophiles typically occur under mild conditions with the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione involves its interaction with specific molecular targets and pathways. As an activated keto compound, it can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dihydro-4,4-dimethyl-2,3-furandione: This compound is structurally similar but lacks the isopropyl group.
2,2-Dimethyl-3(2H)-furanone: Another related compound with a similar furanone structure.
Uniqueness
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4,4-dimethyl-5-propan-2-yloxolane-2,3-dione |
InChI |
InChI=1S/C9H14O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5,7H,1-4H3 |
InChI Key |
HSRGUOMPBPGXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=O)C(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)

![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)


![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)

